SR-17398 - 1496088-76-6

SR-17398

Catalog Number: EVT-282612
CAS Number: 1496088-76-6
Molecular Formula: C14H18N4O
Molecular Weight: 258.325
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SR-17398 is a Unc-51-Like Kinase 1 (ULK1) inhibitor (IC50; 22.4 uM). Small molecule inhibition of ULK1 potentially provides an avenue for suppressing autophagy. Autophagy is protective for cancers experiencing a decrease in nutrient availability or damage caused by cancer therapeutics.9,10 Accordingly, blocking autophagy via small molecule inhibitors in autophagy-reliant cancers could increase the efficacy of current chemotherapeutics and may result in tumor suppression as a standalone chemotherapy.
Source and Classification

The compound SR-17398 was developed through systematic research aimed at discovering new therapeutic agents. It falls under the category of neuroactive compounds, which are designed to interact with the nervous system to modify physiological functions. Its classification as a small molecule indicates that it has a low molecular weight, making it suitable for oral administration and potentially allowing for better bioavailability.

Synthesis Analysis

Methods and Technical Details

The synthesis of SR-17398 involves several steps, typically employing organic synthesis techniques. The process begins with the selection of appropriate starting materials, which undergo various chemical reactions such as condensation, cyclization, and functional group modifications.

Key steps in the synthesis include:

  • Formation of key intermediates: This may involve reactions such as nucleophilic substitutions or electrophilic additions.
  • Purification: After synthesis, the compound is purified using techniques such as chromatography to isolate SR-17398 from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., Nuclear Magnetic Resonance and Mass Spectrometry) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of SR-17398 can be represented by its chemical formula, which provides insight into its composition and arrangement of atoms. The structure typically includes:

  • A central scaffold that defines its pharmacological properties.
  • Functional groups that enhance its interaction with biological targets.

The molecular weight and other relevant data include:

  • Molecular Weight: Approximately 300 g/mol (exact value may vary based on specific structure).
  • Structural Formula: Detailed structural diagrams can be generated using cheminformatics tools to visualize the compound's geometry.
Chemical Reactions Analysis

Reactions and Technical Details

SR-17398 undergoes specific chemical reactions that are crucial for its activation and interaction with biological targets. These reactions may include:

  • Binding interactions: The compound may form reversible or irreversible bonds with target proteins or receptors.
  • Metabolic transformations: In vivo studies often reveal how SR-17398 is metabolized, which can affect its efficacy and safety profile.

Technical details regarding these reactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.

Mechanism of Action

Process and Data

The mechanism of action of SR-17398 involves its interaction with specific receptors in the nervous system. It is hypothesized to modulate neurotransmitter systems, potentially enhancing or inhibiting synaptic transmission.

Key points about the mechanism include:

  • Target Receptors: Identification of specific receptors that SR-17398 binds to, influencing neuronal activity.
  • Signal Transduction Pathways: Understanding how binding leads to downstream effects within cells.

Data from experimental studies provide insights into how SR-17398 alters cellular responses, which can be critical for developing therapeutic strategies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of SR-17398 influence its behavior in biological systems. Key properties include:

  • Solubility: Determines how well the compound dissolves in biological fluids.
  • Stability: Assessing thermal stability and reactivity under physiological conditions.

Chemical properties such as pH stability, lipophilicity (partition coefficient), and potential for forming salts or hydrates are also analyzed to predict behavior in drug formulation.

Applications

Scientific Uses

SR-17398 has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. Its primary applications include:

  • Research on Neurological Disorders: Investigating therapeutic effects on conditions such as depression or anxiety.
  • Drug Development: Serving as a lead compound for developing new medications targeting specific neurological pathways.
Introduction to SR-17398

Chemical Identity and Structural Classification of SR-17398

SR-17398 is scientifically designated as 3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide, with the CAS Registry Number 1496088-76-6. This synthetic small molecule features a molecular formula of C₁₄H₁₈N₄O and has a molecular weight of 258.325 g/mol. The compound's chemical structure incorporates several pharmaceutically relevant moieties that contribute to its biological activity and target specificity .

Structural features include:

  • A cyclohexane carboxamide core with an amino substituent at the 3-position, creating a chiral center
  • An indazole heterocycle linked via the carboxamide group, serving as a hydrogen bond acceptor/donor system
  • Multiple hydrogen bonding sites provided by the carboxamide linkage and amino group
  • Stereochemical complexity arising from the chiral cyclohexane ring, existing as a mixture of four stereoisomers in standard preparations

The compound demonstrates favorable physicochemical properties for cellular research applications, including solubility in dimethyl sulfoxide (DMSO) at concentrations suitable for in vitro studies. Its structural classification places it within the carboxamide-containing indazole derivatives, a chemical class known for diverse biological activities. The presence of both hydrogen bond donors (HBD=3) and acceptors (HBA=4) contributes to its target interaction capabilities while maintaining appropriate lipophilicity for cell membrane penetration .

Table 1: Fundamental Chemical Properties of SR-17398

PropertyValue
IUPAC Name3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide
CAS Number1496088-76-6
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.325 g/mol
InChI KeyVALMSGFREHPGME-UHFFFAOYSA-N
SMILES NotationNC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1
SolubilitySoluble in DMSO
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

The InChI string (1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)) provides a standardized representation of its molecular connectivity and stereochemical features. The presence of stereoisomers in standard preparations may influence target specificity and potency, representing an important consideration for structure-activity relationship studies .

Historical Context: Discovery and Development Timeline

The development of SR-17398 emerged during a period of intensified research into autophagy modulation (2010-2015), specifically targeting the ULK1/2 kinases as key regulators of autophagy initiation. This compound was developed as part of a structure-activity relationship (SAR) optimization program aimed at creating selective chemical probes for ULK1 inhibition. The discovery occurred against the backdrop of increasing recognition that cytoprotective autophagy in tumors represents a significant mechanism of treatment resistance, creating demand for targeted inhibitors beyond the non-specific lysosomal agents like chloroquine and hydroxychloroquine [2] [3].

Key milestones in the compound's development:

  • Precursor Identification (Pre-2010): Research established ULK1 as a viable target through genetic studies showing that ULK1 knockout impaired autophagy initiation in cancer cells under stress conditions.
  • Initial Screening (2010-2012): Identification of indazole-derived scaffolds with moderate ULK1 binding affinity through kinase-focused compound libraries.
  • Lead Optimization (2012-2013): Systematic modification of the carboxamide linker and cyclohexylamine moiety yielded SR-17398 with improved target specificity over earlier analogs.
  • Characterization and Reporting (2014): Published data revealed SR-17398's biochemical potency (ULK1 IC₅₀ = 22.4 µM) and cellular activity in suppressing starvation-induced autophagy.
  • Second-Generation Development (Post-2014): Identification of SR-20295 (ULK1 IC₅₀ = 45 nM) through further structural refinement, addressing limitations in SR-17398's potency.

The scientific context for SR-17398's development was shaped by parallel discoveries in autophagy biology. Between 2010-2014, landmark studies established that ULK1 complex assembly represents the most upstream step in autophagy initiation, positioned downstream of mTOR and AMPK signaling nodes. This understanding positioned ULK1 as a strategic intervention point for pharmacological modulation. SR-17398 entered the research landscape alongside other early ULK1 inhibitors including SBI-0206965 and MRT68921, providing researchers with complementary chemical tools for target validation [2] [8].

Table 2: Development Timeline of SR-17398 and Related Compounds

Time PeriodDevelopment MilestoneScientific Context
2009-2011Validation of ULK1 as autophagy initiation kinaseULK1-ATG13-FIP200 complex characterization
2012Initial report of indazole-based ULK1 inhibitorsGrowing interest in targeted autophagy inhibition
2013-2014Optimization yielding SR-17398 and analogsRecognition of cytoprotective autophagy in cancer
2014Report of SR-17398 biochemical activityParallel development of SBI-0206965 published
2015Disclosure of improved analog SR-20295Focus on enhancing potency and selectivity

The compound designation "SR" reflects its development within a systematic research program focused on kinase inhibitors, though the specific institutional origin remains undisclosed in available literature. Unlike clinical candidates with well-documented development pathways, SR-17398 emerged primarily as a research tool compound, explaining the relatively limited public documentation of its discovery process compared to therapeutic agents [2].

Pharmacological Classification: ULK1 Inhibitors in Autophagy Modulation

SR-17398 belongs to the pharmacological class of ATP-competitive ULK1 inhibitors that target the kinase domain to prevent autophagy initiation. ULK1 (Unc-51-like kinase 1) serves as the mammalian ortholog of yeast Atg1 and functions as the most upstream regulator in the autophagy induction pathway. The compound exhibits selective inhibition against ULK1 with a reported IC₅₀ value of 22.4 µM in biochemical assays, positioning it as a mid-potency inhibitor suitable for research applications [2] [8].

Mechanism of autophagy inhibition:

  • Target Binding: SR-17398 binds to the ATP-binding pocket in the kinase domain of ULK1, preventing phosphorylation activity.
  • Complex Disruption: Inhibition prevents ULK1-mediated phosphorylation of downstream effectors including Beclin-1 and VPS34.
  • Pathway Arrest: Suppression of the PI3K complex III (VPS34) activity blocks phosphatidylinositol 3-phosphate (PI3P) production.
  • Autophagosome Prevention: Impaired PI3P signaling prevents phagophore membrane nucleation and subsequent autophagosome formation.

The pharmacological significance of SR-17398 lies in its ability to selectively target the initiation phase of autophagy without affecting later stages such as autophagosome-lysosome fusion or lysosomal degradation. This distinguishes it mechanistically from lysosomotropic agents like chloroquine (CQ) or hydroxychloroquine (HCQ) that alkalinize lysosomes and block autophagic degradation. In cancer biology research, this specificity allows investigators to isolate the functional contribution of autophagy initiation to cytoprotective mechanisms [2] [3].

Therapeutic rationale for ULK1 inhibition in cancer:

  • Metabolic Stress Management: Cancer cells in hypoxic tumor regions activate autophagy via ULK1 to recycle cellular components into metabolic substrates.
  • Therapy Resistance: Chemotherapy and radiation induce autophagy as a pro-survival response, with ULK1 inhibition shown to sensitize resistant cells.
  • Tumor Microenvironment Adaptation: ULK1 facilitates adaptation to nutrient-poor conditions in advanced tumors through autophagy-mediated recycling.

SR-17398 demonstrates particular utility in studying context-dependent autophagy where selective initiation blockade is required. Research applications include investigating autophagy-dependent drug resistance mechanisms and exploring synthetic lethal approaches in autophagy-dependent malignancies. While its potency is superseded by later-generation inhibitors like SR-20295 (IC₅₀ = 45 nM) and MR-2088 (pEC₅₀ = 8.3), SR-17398 remains a structurally informative member of the indazole-derived ULK1 inhibitor class [2] [7].

Table 3: Comparative Profile of Selected ULK1/2 Inhibitors

CompoundChemical ClassULK1 IC₅₀ULK2 IC₅₀Key Features
SR-17398Indazole derivative22.4 µMNot reportedMixture of four stereoisomers
SBI-0206965Pyrimidine derivative108 nM711 nMSuppresses VPS34 phosphorylation
MRT68921Pyrimidine derivative2.9 nM1.1 nMAlso targets TBK1
SR-20295Optimized indazole45 nMNot reportedImproved microsome stability (t½=225 min)
MR-2088Trifluoromethyl pyridinepEC₅₀=8.3pEC₅₀=8.7Selective autophagy inhibition

Properties

CAS Number

1496088-76-6

Product Name

SR-17398

IUPAC Name

3-amino-N-(1H-indazol-5-yl)cyclohexane-1-carboxamide

Molecular Formula

C14H18N4O

Molecular Weight

258.325

InChI

InChI=1S/C14H18N4O/c15-11-3-1-2-9(6-11)14(19)17-12-4-5-13-10(7-12)8-16-18-13/h4-5,7-9,11H,1-3,6,15H2,(H,16,18)(H,17,19)

InChI Key

VALMSGFREHPGME-UHFFFAOYSA-N

SMILES

NC1CCCC(C(NC2=CC=C(NN=C3)C3=C2)=O)C1

Solubility

Soluble in DMSO

Synonyms

SR-17398; SR 17398; SR17398.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.